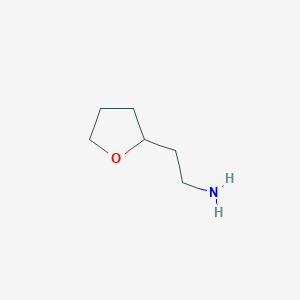

2-Tetrahydrofuran-2-ylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOIVJPCZLPQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406630 | |

| Record name | 2-tetrahydrofuran-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98277-97-5 | |

| Record name | 2-tetrahydrofuran-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Tetrahydrofuran-2-ylethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 2-Tetrahydrofuran-2-ylethanamine (CAS 98277-97-5), a heterocyclic amine of significant interest in medicinal chemistry and synthetic applications. The document delineates its molecular architecture, stereochemical properties, and the spectroscopic signatures used for its empirical identification and characterization. We will explore the causality behind its physicochemical properties, common synthetic strategies, and its reactivity profile. The guide concludes with essential safety information and its current and potential applications, offering a holistic resource for professionals in the field.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a saturated five-membered ether ring (tetrahydrofuran, THF) and a primary amine functional group connected by an ethyl bridge. This unique combination imparts a set of properties that make it a valuable building block in the synthesis of more complex molecular targets.

Systematic IUPAC Name: 2-(Tetrahydrofuran-2-yl)ethan-1-amine.[1]

Common Synonyms: 2-(2-Aminoethyl)tetrahydrofuran, 2-Tetrahydro-2-furanylethylamine.[1]

The core physicochemical properties of this compound are summarized in Table 1. These properties are critical for predicting its behavior in reaction media, designing purification strategies, and ensuring appropriate handling and storage. The presence of both a hydrogen bond donor (the -NH₂ group) and two hydrogen bond acceptor sites (the nitrogen and the ether oxygen) suggests moderate polarity and potential for aqueous solubility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98277-97-5 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃NO | [1][3][4] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| Exact Mass | 115.099714038 Da | [1] |

| Physical Form | Liquid | [2] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Structural Elucidation and Stereochemistry

The molecular structure of this compound is defined by a tetrahydrofuran ring substituted at the C2 position. The substituent is an ethanamine group (-CH₂CH₂NH₂).

Core Components

-

Tetrahydrofuran (THF) Ring: A five-membered saturated heterocycle containing one oxygen atom. This moiety is a common structural motif in natural products and pharmaceuticals, valued for its ability to act as a polar, aprotic scaffold.[5]

-

Ethanamine Side Chain: A two-carbon chain terminating in a primary amine. The amine group is a key reactive site, capable of acting as a nucleophile or a base, and is fundamental to the formation of amides, imines, and other nitrogen-containing derivatives.

Chirality

A critical feature of the molecule is the presence of a stereocenter at the C2 position of the THF ring. This carbon is bonded to four different groups: the ring oxygen (O1), a methylene group in the ring (C3), a hydrogen atom, and the ethanamine side chain. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.

The specific stereoisomer can have profound effects on pharmacological activity in drug development, as biological systems are inherently chiral. While commercially available sources may provide the racemic mixture, enantiomerically pure forms are often required for pharmaceutical synthesis.[6][7] The differentiation and separation of these enantiomers typically require chiral chromatography or synthesis from a chiral precursor.

Caption: 2D structure of this compound with the chiral center at C2 marked (*).

Spectroscopic Signature for Structural Verification

Empirical confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality and the overlapping signals of the THF ring protons. Key expected signals include:

-

A multiplet for the proton at the chiral C2 position (methine), shifted downfield due to the deshielding effect of the adjacent ether oxygen.

-

Several overlapping multiplets for the methylene protons on the THF ring (C3, C4, C5) and the ethyl bridge.

-

A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should resolve the distinct carbon environments:

-

A signal for the chiral C2 carbon, significantly shifted downfield (~75-85 ppm) due to its attachment to the oxygen atom.

-

Signals for the remaining three carbons of the THF ring.

-

Signals corresponding to the two carbons of the ethyl side chain.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Electron Ionization (EI-MS): One would expect to observe the molecular ion peak (M⁺) at m/z 115. Common fragmentation pathways would likely involve the loss of the aminoethyl side chain or cleavage of the THF ring, leading to characteristic fragment ions.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 116.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A characteristic broad absorption in the range of 3300-3500 cm⁻¹ corresponds to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretch: Absorptions around 2850-2960 cm⁻¹ are due to the C-H stretching of the alkane backbone.

-

C-O-C Stretch: A strong, prominent absorption band typically in the 1050-1150 cm⁻¹ region confirms the presence of the cyclic ether linkage.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Amine Protons | Broad singlet, ~1.5-3.0 ppm | -NH₂ group, exchangeable |

| Methine Proton | Multiplet, ~3.7-4.2 ppm | H at C2, adjacent to oxygen | |

| Other Protons | Multiplets, ~1.5-3.0 ppm | THF ring and ethyl chain CH₂ | |

| ¹³C NMR | C2 Carbon | ~75-85 ppm | C-O bond causes downfield shift |

| Other Carbons | ~25-70 ppm | Alkane region | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ (broad) | Primary amine functional group |

| C-O-C Stretch | 1050-1150 cm⁻¹ (strong) | Cyclic ether functional group | |

| MS (ESI+) | [M+H]⁺ | m/z 116 | Protonated molecular ion |

Note: Expected NMR chemical shifts are estimates based on analogous structures and may vary with solvent and experimental conditions.[8][9][10]

Synthesis and Reactivity

Common Synthetic Pathways

While multiple synthetic routes exist, a common strategy involves the modification of a precursor molecule already containing the tetrahydrofuran ring. A plausible pathway is the reduction of 2-(tetrahydrofuran-2-yl)acetonitrile.

This two-step process leverages readily available starting materials:

-

Nitrile Formation: A precursor such as 2-(bromomethyl)tetrahydrofuran can be reacted with sodium or potassium cyanide in a nucleophilic substitution reaction to form 2-(tetrahydrofuran-2-yl)acetonitrile.

-

Nitrile Reduction: The resulting nitrile is then reduced to the primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ether solvent (such as THF or diethyl ether) are highly effective for this transformation.[11]

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity

The reactivity is dominated by its two functional groups:

-

Nucleophilic Amine: The primary amine is the main center of reactivity, readily participating in reactions such as acylation to form amides, reductive amination with aldehydes and ketones, and alkylation. This makes it a versatile handle for coupling the THF moiety to other molecules.

-

Ether Linkage: The THF ring is generally stable and unreactive, acting as a robust scaffold.[12] Its primary role is to impart specific steric and electronic properties to the final molecule, serving as a polar, non-protic element that can influence solubility and receptor binding.

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in pharmaceutical and materials science research.[4]

-

Medicinal Chemistry: The THF ring is a privileged scaffold found in numerous FDA-approved drugs.[5] Its inclusion can enhance pharmacokinetic properties like solubility and metabolic stability. The ethanamine side chain provides a convenient point of attachment for building larger, more complex drug candidates. Molecules incorporating this scaffold may be investigated for a wide range of therapeutic targets.

-

Asymmetric Synthesis: The chiral nature of the molecule makes its enantiomerically pure forms valuable as chiral building blocks or as ligands in asymmetric catalysis.

-

Materials Science: As a bifunctional monomer, it can potentially be used in the synthesis of specialty polymers and functional materials where the THF moiety can be used to tune material properties such as polarity and thermal stability.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on available safety data, this compound presents several hazards.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2] Some suppliers also list H227 (Combustible liquid).[2]

-

Signal Word: Danger.[2]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Refrigeration is often recommended.[2]

-

In Case of Contact: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.

-

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98277-97-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. TETRAHYDROFURAN-2-ACETIC ACID ETHYL ESTER(2434-02-8) 13C NMR spectrum [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydrofuran-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features anticipated for 2-(Tetrahydrofuran-2-yl)ethanamine (CAS 98277-97-5). In the absence of publicly available, peer-reviewed spectral data for this specific compound, this document serves as an expert-driven predictive guide. Leveraging foundational principles of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, we extrapolate expected data from the known spectral characteristics of analogous structures, including tetrahydrofuran and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing this molecule, enabling them to confirm its synthesis, assess its purity, and elucidate its structure with confidence.

Introduction and Molecular Structure

2-(Tetrahydrofuran-2-yl)ethanamine is a primary amine featuring a saturated five-membered ether ring (tetrahydrofuran, THF) connected to an ethylamine side chain at the C2 position. Its molecular formula is C₆H₁₃NO, with a monoisotopic mass of approximately 115.10 Da. The structure contains a chiral center at the C2 position of the THF ring. The presence of both a Lewis basic amine and a hydrogen-bond-accepting ether oxygen makes it an interesting building block in medicinal chemistry and materials science.

Accurate structural confirmation is paramount for any application. Spectroscopic methods provide a non-destructive means to obtain a detailed molecular fingerprint. This guide will systematically predict and interpret the data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms are numbered as shown below. This systematic numbering will be used throughout the guide.

Caption: Molecular structure of 2-(Tetrahydrofuran-2-yl)ethanamine.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Fragmentation Pathway

The molecular ion (M⁺˙) for C₆H₁₃NO is expected at an m/z of 115. The fragmentation of this molecule is predicted to be dominated by two primary pathways originating from the amine and ether functionalities: α-cleavage.

-

α-Cleavage at the C₆-C₇ bond: This is a characteristic fragmentation for amines, leading to the loss of an amino-methylene radical (•CH₂NH₂) and formation of a stable oxonium ion. However, the more favorable amine-driven α-cleavage involves the C₆-C₂ bond.

-

α-Cleavage adjacent to the ether oxygen: Cleavage of the C₂-C₃ bond or C₅-O₁ bond can occur. The most significant fragmentation is the cleavage of the ethylamine side chain at the C₂-C₆ bond, which is alpha to the ring oxygen. This results in the formation of a very stable tetrahydrofuranyl cation at m/z 71 .

-

Formation of the Iminium Ion: A competing α-cleavage at the C₂-C₆ bond, driven by the nitrogen atom, would generate a fragment at m/z 44 ([CH₂CH₂NH₂]⁺). However, the most dominant fragmentation for primary amines is the cleavage that results in the loss of an alkyl radical to form the [CH₂=NH₂]⁺ ion at m/z 30 .

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Predicted Mass Spectrum Data

| m/z | Predicted Ion Structure | Interpretation | Relative Abundance |

| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion | Low to Medium |

| 114 | [M-H]⁺ | Loss of a hydrogen atom | Low |

| 71 | [C₄H₇O]⁺ | Base Peak. Loss of •CH₂CH₂NH₂ radical | High |

| 30 | [CH₂NH₂]⁺ | α-cleavage characteristic of primary amines | High |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The structure contains N-H bonds (primary amine), C-H bonds (alkane), and a C-O-C bond (ether). These will give rise to distinct absorption bands. The data below is predicted based on typical frequency ranges for these functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3300 - 3400 | N-H | Asymmetric & Symmetric Stretch | Medium (two bands) |

| 2850 - 2960 | C-H | Symmetric & Asymmetric Stretch | Strong |

| 1590 - 1650 | N-H | Scissoring (Bend) | Medium |

| 1050 - 1150 | C-O-C | Asymmetric Stretch | Strong |

| 800 - 900 | N-H | Wag (Out-of-plane bend) | Medium-Broad |

The most prominent peaks will be the strong C-H stretching bands and the very strong C-O-C ether stretch. The presence of two distinct bands in the 3300-3400 cm⁻¹ region is a key indicator of the primary amine (-NH₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Predictions are based on analysis of chemical environments and data from analogous compounds like 2-(tetrahydrofuran-2-yl)ethan-1-ol and ethylamine.[1]

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons on the THF ring and the ethylamine side chain. The protons on the THF ring (H-3, H-4, H-5) will likely appear as complex, overlapping multiplets due to complex spin-spin coupling.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-5 | 3.75 - 3.90 | Multiplet | 2H | Protons on carbon alpha to ether oxygen (C₅). |

| H-2 | 3.65 - 3.80 | Multiplet | 1H | Methine proton, deshielded by ether oxygen. |

| H-7 | 2.70 - 2.90 | Triplet (t) | 2H | Methylene protons alpha to the amine group. |

| H-3, H-4 | 1.80 - 2.05 | Multiplet | 4H | Methylene protons on the THF ring. |

| H-6 | 1.60 - 1.75 | Multiplet | 2H | Methylene protons beta to the amine and alpha to the ring. |

| NH ₂ | 1.20 - 2.00 | Broad Singlet | 2H | Amine protons; chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

Due to molecular asymmetry, all six carbon atoms are chemically distinct and should produce six unique signals in the ¹³C NMR spectrum.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 78 - 82 | Methine carbon, attached to ether oxygen and side chain. |

| C-5 | 67 - 70 | Methylene carbon (CH₂) alpha to ether oxygen. |

| C-7 | 40 - 44 | Methylene carbon (CH₂) alpha to the primary amine. |

| C-6 | 35 - 39 | Methylene carbon (CH₂) beta to the amine. |

| C-3 | 30 - 34 | Methylene carbon (CH₂) on the THF ring. |

| C-4 | 25 - 28 | Methylene carbon (CH₂) on the THF ring. |

Standardized Experimental Protocols

To acquire high-quality data for 2-(Tetrahydrofuran-2-yl)ethanamine, the following general protocols should be followed.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

-

Sample Preparation (NMR): Dissolve approximately 5-10 mg of the amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both proton and carbon should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Mass Spectrometry Acquisition: Introduce a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) with a standard non-polar column. Use a standard electron ionization (EI) energy of 70 eV.

-

Infrared Spectroscopy Acquisition: Place a drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and collect the spectrum over a range of 4000-600 cm⁻¹.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(Tetrahydrofuran-2-yl)ethanamine. The predicted data, derived from established chemical principles and analysis of related structures, offers a robust baseline for researchers. The key identifying features are the molecular ion at m/z 115 and the base peak at m/z 71 in the mass spectrum; the characteristic primary amine (two N-H stretches) and strong ether (C-O-C) bands in the IR spectrum; and the unique sets of signals for the tetrahydrofuran ring and the ethylamine side-chain in the ¹H and ¹³C NMR spectra. This comprehensive guide should serve as a valuable resource for the unequivocal identification and characterization of this compound.

References

1H NMR spectrum of 2-Tetrahydrofuran-2-ylethanamine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Tetrahydrofuran-2-ylethanamine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR for the structural elucidation of this versatile heterocyclic amine. We will explore the predicted chemical shifts, coupling constants, and multiplicity patterns, explain the rationale behind these spectral features, and provide a detailed, field-proven protocol for acquiring and interpreting the spectrum. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Structural Significance of this compound

This compound, a molecule incorporating both a saturated tetrahydrofuran (THF) ring and a primary amine functional group via an ethyl linker, serves as a valuable building block in medicinal chemistry and materials science. The precise arrangement of its atoms, including stereochemistry at the C2 position, is critical to its function and reactivity. ¹H NMR spectroscopy is an indispensable, non-destructive technique for confirming the covalent structure and providing insights into the conformational dynamics of this molecule. Understanding its characteristic ¹H NMR spectrum is therefore a fundamental requirement for any scientist working with this compound.

Molecular Structure and Proton Environments

To interpret the spectrum, one must first identify all unique proton environments within the molecule. Due to the chiral center at C2 and the diastereotopic nature of several methylene protons, the molecule presents a complex and information-rich spectrum.

Caption: Labeled proton environments in this compound.

The key proton environments are:

-

Hₗ (NH₂): Protons on the nitrogen atom.

-

Hⱼ,ₖ (α-CH₂): The methylene group adjacent to the amine.

-

Hₕ,ᵢ (β-CH₂): The methylene group adjacent to the THF ring.

-

Hₐ (C2-H): The single methine proton at the chiral center of the THF ring.

-

Hբ,₉ (C5-H₂): The methylene group adjacent to the ring oxygen.

-

H₂,꜀ and HᏧ,ₑ (C3-H₂ and C4-H₂): The remaining two methylene groups of the THF ring.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling).

Chemical Shift Predictions

The electronegativity of the oxygen and nitrogen atoms is the dominant factor influencing the chemical shifts.[1][2] Protons closer to these atoms are more "deshielded" and appear at a higher chemical shift (further downfield).

| Proton Label | Position | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |

| Hₗ | -NH₂ | 1.0 - 3.0 (broad) | Singlet (broad) | 2H | Highly variable due to H-bonding and solvent exchange.[3][4][5] Often does not couple.[6] |

| Hբ,₉ | C5-H₂ | 3.6 - 3.9 | Multiplet | 2H | Adjacent to the highly electronegative ring oxygen, causing strong deshielding.[7][8] |

| Hₐ | C2-H | 3.7 - 4.0 | Multiplet | 1H | Deshielded by both the ring oxygen and the ethylamine substituent. |

| Hⱼ,ₖ | α-CH₂ | 2.7 - 3.0 | Triplet or Multiplet | 2H | Adjacent to the electronegative nitrogen atom.[4][6] |

| H₂,꜀, HᏧ,ₑ, Hₕ,ᵢ | C3, C4, β-CH₂ | 1.5 - 2.1 | Complex Multiplets | 6H | Aliphatic protons in the THF ring and side chain, furthest from heteroatoms, thus more shielded.[7][8] |

Spin-Spin Coupling and Multiplicity

Spin-spin coupling provides connectivity information. The multiplicity of a signal is predicted by the n+1 rule, where n is the number of equivalent neighboring protons. For sp³-hybridized systems, vicinal coupling constants (³J) are typically in the 6-8 Hz range.[9]

Caption: Key ³J (three-bond) coupling relationships in the molecule.

-

Hⱼ,ₖ (α-CH₂): Will be split by the two Hₕ,ᵢ protons into a triplet (n=2, n+1=3).

-

Hₕ,ᵢ (β-CH₂): Will be split by both the two Hⱼ,ₖ protons and the single Hₐ proton, resulting in a complex multiplet (a triplet of doublets, if coupling constants are sufficiently different).

-

Hₐ (C2-H): Coupled to the two Hₕ,ᵢ protons and the two H₂,꜀ protons. This will result in a complex multiplet.

-

THF Ring Protons (H₂,꜀, HᏧ,ₑ, Hբ,₉): The THF ring's non-planar conformation leads to complex second-order coupling effects.[10] The protons of the C3, C4, and C5 methylenes will all appear as overlapping multiplets. Advanced techniques like 2D NMR would be required for definitive assignment.

Experimental Protocol for Spectrum Acquisition

This protocol ensures high-quality, reproducible data. The trustworthiness of the data relies on careful sample preparation and instrument calibration.

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection & Dissolution: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

-

Transfer: Vortex the vial to ensure complete dissolution, then transfer the solution to a clean, 5 mm NMR tube.

NMR Instrument Parameters

The choice of instrument parameters is critical for obtaining a spectrum with high resolution and signal-to-noise.

| Parameter | Recommended Value | Rationale |

| Spectrometer Freq. | ≥ 400 MHz | Higher field strength provides better signal dispersion, simplifying interpretation of complex multiplets. |

| Solvent | CDCl₃ | Standard, non-protic solvent. For observing NH₂ coupling, DMSO-d₆ can be used to slow proton exchange. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for quantitative analysis. |

| Number of Scans | 8 - 16 | Adequate for achieving good signal-to-noise for a sample of this concentration. |

| Relaxation Delay (D1) | 1 - 5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |

| Acquisition Time | 2 - 4 seconds | Determines the digital resolution of the spectrum. |

Data Processing

-

Fourier Transform: The raw time-domain signal (FID) is converted into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode.

-

Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons in each environment (e.g., 2H, 1H, 2H, etc.).

Conclusion

The ¹H NMR spectrum of this compound is a distinctive fingerprint that provides unequivocal structural confirmation. The key diagnostic signals include the deshielded multiplets for the protons at C2 and C5 of the THF ring, the characteristic triplet for the α-methylene group of the ethylamine chain, and a broad, exchangeable singlet for the amine protons. While the aliphatic region of the spectrum is complex due to overlapping signals, the combination of chemical shift, integration, and multiplicity allows for a confident assignment of the major structural features. This guide provides the theoretical basis and a robust experimental framework for researchers to successfully acquire and interpret this crucial analytical data.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. homework.study.com [homework.study.com]

- 8. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

13C NMR Analysis of 2-Tetrahydrofuran-2-ylethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Tetrahydrofuran-2-ylethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, ensuring a robust and scientifically sound methodology. We will explore the theoretical basis for predicting the ¹³C NMR spectrum, detail a validated experimental procedure, and provide a thorough analysis of the expected spectral data, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1] Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR probes the ¹³C isotope, which has a natural abundance of only 1.1%.[1] This low abundance, combined with a smaller gyromagnetic ratio, results in a significantly lower sensitivity compared to proton NMR.[1] However, the information gleaned from a ¹³C spectrum is highly valuable. Each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a direct count of non-equivalent carbons. Furthermore, the chemical shift (δ) of each signal offers profound insights into the electronic environment of the carbon atom, including its hybridization and proximity to electronegative atoms or functional groups.

For a molecule like this compound, ¹³C NMR is crucial for confirming the connectivity of the tetrahydrofuran ring and the ethanamine side chain. The spectrum will reveal distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring oxygen and nitrogen atoms.

Predicting the ¹³C NMR Spectrum of this compound

A foundational step in NMR analysis is the prediction of the spectrum based on the molecular structure. This allows for a more guided and accurate interpretation of the experimental data. The chemical shift of a carbon atom is primarily influenced by the electronegativity of adjacent atoms and the overall molecular geometry.

Key Structural Features Influencing Chemical Shifts:

-

Tetrahydrofuran (THF) Ring: The oxygen atom within the THF ring is highly electronegative and will deshield the adjacent α-carbons (C2 and C5), causing them to resonate at a lower field (higher ppm value) compared to the β-carbons (C3 and C4).[2][3][4]

-

Ethanamine Side Chain: The primary amine group (-NH₂) is also electronegative and will deshield the carbon atom to which it is directly attached (Cα').[5][6] The effect diminishes with distance, so the β-carbon of the side chain (Cβ') will be less affected.

-

Substitution at C2: The attachment of the ethanamine side chain at the C2 position of the THF ring will further influence the chemical shifts of the ring carbons, particularly C2, C3, and C5.

Based on these principles and data from analogous structures, we can estimate the chemical shifts for each carbon in this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 75 - 85 | α to ring oxygen and substituted with the side chain, leading to significant deshielding. |

| C3 | 25 - 35 | β to ring oxygen, less deshielded than α-carbons. |

| C4 | 25 - 35 | β to ring oxygen, similar environment to C3. |

| C5 | 65 - 75 | α to ring oxygen, deshielded. |

| Cα' | 40 - 50 | α to the nitrogen atom of the amine group, deshielded.[5][6] |

| Cβ' | 30 - 40 | β to the nitrogen atom, less deshielded than Cα'. |

Note: These are estimated ranges and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Acquisition

Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to produce reliable and reproducible results.

1. Sample Preparation:

-

Analyte Concentration: Dissolve approximately 50-200 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent.[7] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for amines, the choice of solvent can influence the chemical shifts of carbons near the nitrogen atom.[8] Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may offer better solubility or different hydrogen bonding interactions. It is crucial to report the solvent used as it is an integral part of the experimental data.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Setup and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.

-

Probe Tuning: Ensure the NMR probe is properly tuned to the ¹³C frequency to maximize signal reception.

-

Acquisition Mode: The standard experiment is a ¹³C{¹H} experiment, which involves broadband proton decoupling.[9] This collapses the carbon signals into singlets, simplifying the spectrum and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9]

-

Key Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay without saturating the signals, particularly for quaternary carbons which have longer relaxation times.[10]

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for protonated carbons.

-

Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a good signal-to-noise ratio.[9]

-

Spectral Width (sw): A spectral width of 0-220 ppm is typically sufficient to cover the chemical shift range of most organic compounds.[11][12]

-

Advanced NMR Techniques: DEPT for Multiplicity Assignment

To further elucidate the structure, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[13][14] DEPT spectroscopy allows for the differentiation of methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[14][15] Quaternary carbons are not observed in DEPT spectra.[14]

-

DEPT-90: This experiment will only show signals for CH carbons.

-

DEPT-135: This experiment will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons.[14][16][17]

By comparing the standard ¹³C{¹H} spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously assign the multiplicity of each carbon signal.

Workflow for DEPT Analysis:

Caption: Workflow for carbon multiplicity assignment using DEPT NMR.

Data Analysis and Interpretation

The analysis of the acquired spectra involves a systematic assignment of each peak to a specific carbon atom in the this compound molecule.

1. Initial Spectrum Examination:

-

Count the number of signals in the broadband proton-decoupled ¹³C spectrum. For this compound, six distinct signals are expected, corresponding to the six non-equivalent carbon atoms.

-

Note the chemical shift of each signal and compare it to the predicted values in Table 1.

2. Multiplicity Assignment with DEPT:

-

In the DEPT-90 spectrum of this compound, a single signal corresponding to the C2 methine carbon is expected.

-

In the DEPT-135 spectrum, the C2 signal should be positive, while the signals for the C3, C4, C5, Cα', and Cβ' methylene carbons should appear as negative peaks.

3. Final Assignments:

By combining the information from the chemical shifts and the DEPT experiments, a definitive assignment of each carbon atom can be made.

Logical Relationship for Spectral Assignment:

Caption: Logical flow for assigning ¹³C NMR signals.

Conclusion

The ¹³C NMR analysis of this compound, when conducted with the rigorous methodology outlined in this guide, provides unambiguous structural confirmation. By combining predictive knowledge with systematic experimental protocols and advanced techniques like DEPT, researchers can confidently elucidate the carbon framework of this and similar molecules. The principles of chemical shift correlation and multiplicity determination form the cornerstone of reliable structural characterization in modern drug discovery and development.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: NMR Spectroscopy Of Amines [jove.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. sc.edu [sc.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 16. fiveable.me [fiveable.me]

- 17. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 2-Tetrahydrofuran-2-ylethanamine: A Technical Guide

This guide provides an in-depth technical overview of the mass spectrometric analysis of 2-Tetrahydrofuran-2-ylethanamine (C₆H₁₃NO, Mol. Wt.: 115.18 u)[1][2]. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's behavior under various ionization techniques and its subsequent fragmentation pathways. This document will delve into the theoretical underpinnings of its mass spectral analysis, provide practical experimental protocols, and present the expected data in a clear, concise format.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a heterocyclic organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring substituted at the 2-position with an ethanamine group[3][4]. The presence of both a cyclic ether and a primary amine functionality dictates its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer. Understanding the mass spectrum of this compound is crucial for its identification, purity assessment, and for tracking its metabolic fate in biological systems.

Mass spectrometry serves as a powerful analytical tool for the structural elucidation and quantification of this compound. The choice of ionization technique, primarily Electron Ionization (EI) for volatile samples introduced via Gas Chromatography (GC) or Electrospray Ionization (ESI) for less volatile samples or those analyzed by Liquid Chromatography (LC), will significantly influence the appearance of the mass spectrum.

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the established fragmentation rules for ethers and amines. The following sections detail the anticipated fragmentation mechanisms under both EI and ESI conditions.

Electron Ionization (EI) Mass Spectrometry

Under typical 70 eV EI conditions, the molecular ion (M⁺˙) is expected to be observed at m/z 115. The fragmentation will likely be dominated by two primary pathways originating from the amine and the tetrahydrofuran ring.

-

Alpha-Cleavage (α-cleavage): This is a characteristic fragmentation of amines and ethers. For this compound, α-cleavage adjacent to the nitrogen atom is a highly probable event. This involves the homolytic cleavage of the C-C bond between the ethyl side chain and the THF ring, leading to the formation of a stable iminium ion.

-

Ring Cleavage of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can undergo cleavage, a common fragmentation pathway for cyclic ethers. This can be initiated by the ionization of the oxygen atom, followed by bond scission.

A proposed fragmentation scheme under EI is depicted below.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

In positive-ion mode ESI-MS, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 116. Fragmentation of this ion via collision-induced dissociation (CID) in MS/MS experiments would likely involve the loss of neutral molecules.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.

-

Ring Opening and Subsequent Fragmentations: The protonated tetrahydrofuran ring can undergo ring-opening, followed by the loss of small neutral molecules like water (H₂O) or ethene (C₂H₄).

The proposed ESI-MS/MS fragmentation is illustrated below.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific system being used.

GC-MS Analysis (EI)

This method is suitable for the analysis of the pure compound or its presence in a volatile matrix.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-200.

-

LC-MS Analysis (ESI)

This method is ideal for analyzing this compound in complex matrices, such as biological fluids.

-

Sample Preparation: Prepare a solution of the analyte in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

Mass Range: m/z 50-200 for MS1 scans. For MS/MS, select the precursor ion at m/z 116.

-

Data Presentation

The expected key ions and their relative abundances are summarized in the tables below. These are predictive and may vary based on experimental conditions.

Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion | Low to Medium |

| 84 | [C₅H₁₀N]⁺ | Loss of CH₂O from M⁺˙ | Medium |

| 71 | [C₄H₇O]⁺ | Cleavage of the ethylamine side chain | Medium to High |

| 44 | [C₂H₆N]⁺ | α-cleavage | High (likely base peak) |

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺ at m/z 116)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 116 | 99 | NH₃ |

| 116 | 86 | C₂H₄ |

Workflow for Analysis

The overall workflow for the mass spectrometric analysis of this compound is outlined below.

References

Purity and characterization of 2-Tetrahydrofuran-2-ylethanamine

<Technical Guide: Purity and Characterization of 2-Tetrahydrofuran-2-ylethanamine

This technical guide provides a comprehensive framework for the analytical characterization and purity assessment of this compound (CAS No. 98277-97-5).[1][2][3] As a crucial intermediate in pharmaceutical synthesis, the stringent evaluation of its identity, purity, and impurity profile is paramount to ensuring the quality and safety of downstream products. This document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques. We will delve into the causality behind the selection of specific methods, provide detailed, field-proven experimental protocols, and present data in a clear, comparative format. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of the analytical control strategies for this compound.

Introduction: The Significance of this compound in Synthesis

This compound, a substituted tetrahydrofuran derivative, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural motif, combining a cyclic ether and a primary amine, imparts unique chemical properties that are leveraged in the construction of more complex molecular architectures. The purity of this starting material directly influences the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a thorough and well-validated analytical strategy is not merely a quality control measure but a critical component of a successful drug development program.

This guide will systematically address the key analytical challenges associated with this compound, including:

-

Identity Confirmation: Unambiguously verifying the chemical structure.

-

Purity Determination: Quantifying the main component and identifying and quantifying any impurities.

-

Chiral Purity (if applicable): Assessing the enantiomeric excess, as the molecule contains a chiral center.[4]

Foundational Characterization: Spectroscopic Analysis

Spectroscopic techniques provide the foundational evidence for the structural identity of this compound. Each method offers a unique piece of the structural puzzle, and together they provide a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule.

While specific experimental data for this compound is not widely published in peer-reviewed journals, expected chemical shifts can be predicted based on the analysis of structurally similar compounds like 2-methyltetrahydrofuran and other substituted tetrahydrofurans.[5][6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | -CH- (C2 of THF ring) | 3.8 - 4.2 | Multiplet, deshielded by both the oxygen and the ethylamine group. |

| ¹H | -CH₂- (C5 of THF ring) | 3.6 - 3.9 | Multiplet, deshielded by the adjacent oxygen atom. |

| ¹H | -CH₂- (ethyl group) | 2.7 - 3.1 | Multiplet, adjacent to the amine group. |

| ¹H | -CH₂- (C3, C4 of THF ring) | 1.7 - 2.2 | Multiplet, typical aliphatic region. |

| ¹H | -NH₂ | 1.0 - 2.5 | Broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C | -CH- (C2 of THF ring) | 78 - 83 | Deshielded due to attachment to oxygen and the ethylamine side chain. |

| ¹³C | -CH₂- (C5 of THF ring) | 67 - 72 | Deshielded by the adjacent oxygen atom. |

| ¹³C | -CH₂- (ethyl group) | 40 - 45 | |

| ¹³C | -CH₂- (C3, C4 of THF ring) | 25 - 35 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands to observe are those corresponding to the amine and ether functionalities.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine |

| 2850 - 3000 | C-H stretch | Aliphatic |

| 1590 - 1650 | N-H bend | Primary Amine |

| 1050 - 1150 | C-O-C stretch | Cyclic Ether |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.

-

Data Acquisition: Record a background spectrum of the empty sample holder first. Then, acquire the sample spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z | Notes |

| Electrospray (ESI+) | [M+H]⁺ | 116.1 | Protonated molecule. |

| Electron Ionization (EI) | [M]⁺ | 115.1 | Molecular ion. |

Note: The molecular weight of this compound is 115.18 g/mol .[1]

Purity Assessment: Chromatographic Techniques

Chromatography is the cornerstone of purity analysis, enabling the separation of the main component from any impurities. For a volatile and polar compound like this compound, both gas and liquid chromatography are viable options.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds and is a powerful tool for assessing the purity of this compound. The choice of column and detector is critical for achieving optimal separation and sensitivity.

Causality of Method Design:

-

Column Selection: A polar stationary phase is generally preferred for the analysis of amines to minimize peak tailing. However, a mid-polarity column can also provide good resolution.

-

Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For impurity identification, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[9]

Experimental Protocol: Gas Chromatography (GC-FID)

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A suitable capillary column, such as one with a polyethylene glycol (wax) or a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Final Hold: 5 minutes at 220 °C.

-

-

Detector Temperature: 280 °C.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or isopropanol) to an appropriate concentration.

High-Performance Liquid Chromatography (HPLC)

While GC is often the primary choice for volatile amines, HPLC offers an alternative, particularly for non-volatile impurities. Reversed-phase HPLC is a common mode used for such analyses.

Causality of Method Design:

-

Column Selection: A C18 column is a versatile choice for reversed-phase separations.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization of the amine.

-

Detector: A UV detector may have limited utility if the compound and its impurities lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more universally applicable. Coupling to a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity.

Experimental Protocol: HPLC-ELSD

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution may be necessary to resolve all impurities. For example:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, and increase over the course of the run.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Impurity Profiling

A critical aspect of characterization is the identification and quantification of impurities. These can arise from the synthetic route or degradation.

Potential Impurities:

-

Starting materials and reagents from the synthesis.

-

By-products formed during the reaction.

-

Degradation products formed during storage.

-

Residual solvents. [10]

Workflow for Impurity Identification:

Caption: Workflow for the identification of unknown impurities.

Chiral Purity

Since this compound possesses a chiral center, it is crucial to determine the enantiomeric purity if the desired product is a single enantiomer. Standard chromatographic and spectroscopic techniques will not differentiate between enantiomers.[4]

Analytical Approach:

-

Chiral Chromatography (GC or HPLC): This is the most direct method for separating and quantifying enantiomers. It requires a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

-

NMR with a Chiral Solvating Agent: The addition of a chiral solvating agent can induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for their quantification.

Conclusion

The comprehensive characterization and purity assessment of this compound is a multi-step process that relies on the synergistic use of various analytical techniques. This guide has provided a detailed roadmap for establishing a robust analytical control strategy, from initial structural confirmation by spectroscopy to quantitative purity and impurity analysis via chromatography. The implementation of these methodologies will ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

- 1. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. database.ich.org [database.ich.org]

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2-Tetrahydrofuran-2-ylethanamine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the safety and handling precautions for 2-Tetrahydrofuran-2-ylethanamine, a versatile building block in medicinal chemistry. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring that innovation and safety proceed hand-in-hand. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of informed caution.

Understanding the Hazard Profile: A Dual-Nature Molecule

This compound (CAS No: 98277-97-5) presents a unique combination of chemical functionalities: a cyclic ether (tetrahydrofuran) and a primary aliphatic amine. This duality dictates its hazard profile, which must be understood to mitigate risks effectively.

The primary hazards associated with this compound are:

-

Corrosivity: The presence of the amine group renders the molecule basic and corrosive. It can cause severe skin burns and eye damage upon contact.

-

Respiratory Irritation: Vapors or aerosols of this compound can irritate the respiratory tract.

-

Combustibility: The compound is a combustible liquid.

-

Potential for Peroxide Formation: The tetrahydrofuran moiety is known to form explosive peroxides upon prolonged exposure to air and light. While the presence of the amine may influence this reactivity, it is a critical potential hazard to consider.

GHS Hazard Identification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 4 | H227: Combustible liquid | No Pictogram |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Corrosion |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Prudent Handling in the Laboratory: A Step-by-Step Protocol

Adherence to a strict handling protocol is non-negotiable. The following steps are designed to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to control vapor exposure. The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.

Caption: Workflow for establishing engineering controls.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact and burns. Standard nitrile gloves may have limited resistance to tetrahydrofuran and its derivatives; therefore, glove integrity should be frequently monitored and gloves changed immediately upon contamination. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |

| Lab Coat | Flame-retardant lab coat. | To protect skin and clothing from splashes and in the event of a fire. |

| Footwear | Closed-toe shoes. | To protect feet from spills. |

digraph "PPE_Selection" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial", color="#34A853"];

"Chemical" [label="2-Tetrahydrofuran-\n2-ylethanamine", fillcolor="#FBBC05"];

subgraph "cluster_Protection" {

label="Personal Protective Equipment";

style=filled;

color="#E6F4EA";

"Gloves" [label="Chemical-Resistant\nGloves"];

"Eye_Protection" [label="Goggles &\nFace Shield"];

"Body_Protection" [label="Flame-Retardant\nLab Coat"];

"Footwear" [label="Closed-Toe\nShoes"];

}

"Chemical" -> "Gloves" [label="Protects Skin"];

"Chemical" -> "Eye_Protection" [label="Protects Eyes"];

"Chemical" -> "Body_Protection" [label="Protects Body"];

"Chemical" -> "Footwear" [label="Protects Feet"];

}```

Caption: Essential PPE for handling the compound.

Storage and Stability: Preventing Hazardous Reactions

Proper storage is crucial to maintain the chemical's integrity and prevent the formation of hazardous byproducts.

Storage Conditions

- Temperature: Store in a cool, dry, and well-ventilated area. The recommended storage temperature is typically refrigerated (2-8°C).

- Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

- Container: Keep the container tightly sealed.

- Light: Protect from light, which can accelerate peroxide formation.

Peroxide Formation: A Latent Threat

The tetrahydrofuran ring is susceptible to the formation of explosive peroxides upon exposure to oxygen and light. This is a well-documented hazard for ethers.

Protocol for Peroxide Management:

- Date Containers: Upon receipt and upon opening, clearly label the container with both dates.

- Periodic Testing: Regularly test for the presence of peroxides, especially for containers that have been open for an extended period. Peroxide test strips are a convenient method for this.

- Inhibitors: While some ethers are supplied with inhibitors like BHT, their effectiveness diminishes over time, especially after the container is opened.

digraph "Peroxide_Formation_Logic" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial", color="#EA4335"];

"THF_moiety" [label="Tetrahydrofuran Moiety", shape=ellipse, fillcolor="#E8F0FE"];

"Exposure" [label="Exposure to\nAir & Light", shape=diamond, fillcolor="#FEF7E0"];

"Peroxide_Formation" [label="Peroxide Formation", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#C5221F"];

"Explosion_Hazard" [label="Explosion Hazard", shape=hexagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Inhibitor" [label="Inhibitor (e.g., BHT)", shape=ellipse, fillcolor="#E6F4EA"];

"THF_moiety" -> "Exposure";

"Exposure" -> "Peroxide_Formation";

"Inhibitor" -> "Exposure" [label="Reduces Rate", style=dashed, color="#34A853"];

"Peroxide_Formation" -> "Explosion_Hazard" [label="Leads to"];

}

Caption: The pathway from the THF moiety to potential explosion hazard.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

[1]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

[1]* Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.

[2]* Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

[1]

Spill and Leak Procedures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent the spill from entering drains or waterways.

-

Contact your institution's emergency response team.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain. Waste material should be treated as hazardous.

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting demands a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, vigilant storage practices, and emergency preparedness, researchers can confidently and safely explore the synthetic potential of this valuable compound. This guide serves as a foundational resource, and it is imperative that all personnel receive hands-on training and consult the specific Safety Data Sheet before commencing any work.

References

A Senior Application Scientist’s Guide to Sourcing and Utilizing 2-Tetrahydrofuran-2-ylethanamine in Drug Discovery

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Tetrahydrofuran-2-ylethanamine (CAS No. 98277-97-5). We delve into the commercial supplier landscape, establish a robust framework for supplier qualification, and offer expert insights into interpreting analytical documentation such as the Certificate of Analysis (CoA). Furthermore, this guide presents a detailed, field-proven protocol for a representative synthetic application—amide bond formation—highlighting the practical utility of this versatile building block. Our objective is to bridge the gap between procurement and application, empowering scientific teams to accelerate their research by making informed decisions on reagent selection and use.

Introduction: The Strategic Value of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its favorable physicochemical properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, make it a desirable motif for modulating solubility and target engagement. This compound, specifically, offers a valuable entry point for introducing this scaffold into lead compounds. As a primary amine, it serves as a versatile nucleophilic handle for a wide array of synthetic transformations, including amidation, sulfonylation, and reductive amination, making it a key building block in the synthesis of novel chemical entities.[2]

Chemical Profile:

-

IUPAC Name: 2-(Tetrahydrofuran-2-yl)ethanamine

-

Molecular Formula: C₆H₁₃NO[3]

-

Molecular Weight: 115.18 g/mol [3]

Commercial Supplier Landscape

The accessibility of this compound from commercial sources is critical for research continuity. However, not all suppliers offer the same level of quality, documentation, and consistency. The choice of supplier can directly impact experimental reproducibility and timelines. Below is a comparative summary of prominent vendors offering this reagent.

Table 1: Comparison of Commercial Suppliers for this compound (CAS 98277-97-5)

| Supplier | Product Number (Example) | Stated Purity | Physical Form | Storage Temp. | Notes |

| Sigma-Aldrich | SY3371479077 (via Synthonix) | 95%[5] | Liquid | Refrigerator[5] | Provides detailed safety and handling information.[5] |

| Matrix Scientific | 027077 | Not specified | Not specified | Not specified | Lists CAS, formula, and weight; notes it is an irritant.[3] |

| CP Lab Safety | - | 95%[6] | Not specified | Not specified | Specifies product is for professional research use only.[6] |

Note: Availability, purity, and product codes are subject to change. Researchers should always verify specifications with the supplier before ordering.

Supplier Qualification & Quality Control: A Scientist's Due Diligence

Selecting a reagent supplier should be a deliberate process grounded in risk assessment. For a critical building block like this compound, ensuring batch-to-batch consistency is paramount. A failure in reagent quality can lead to weeks of lost work, confounding results, and compromised intellectual property.

A Workflow for Qualifying a Chemical Supplier

We recommend a systematic approach to supplier evaluation. The following workflow diagram illustrates a robust process for qualifying and maintaining a relationship with a chemical vendor.

Caption: A systematic workflow for qualifying chemical suppliers.

Interpreting the Certificate of Analysis (CoA)

The CoA is the single most important document accompanying a research chemical. It is a formal record from the supplier's Quality Control department certifying that the material meets its stated specifications.[7][8]

Key Sections to Scrutinize:

-

Identity Confirmation: This is typically confirmed by ¹H NMR spectroscopy. The CoA should state that the spectrum is "Consistent with structure."[7] As an end-user, you should see the expected peaks for the tetrahydrofuran ring and the ethylamine side chain. Any significant, unassigned peaks are a red flag for impurities.

-

Purity Assessment: Purity is often determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) integration. A purity level of ≥95% is common for building blocks of this type. It is crucial to understand the method used; GC-FID measures the area percent of volatile components, while qNMR (quantitative NMR) can provide a more absolute purity against a certified standard.

-

Appearance: The CoA will list the physical form, such as "Colorless to light yellow (Liquid)".[7] A significant deviation from this (e.g., a dark brown or black liquid) suggests potential degradation or contamination, even if the analytical purity meets the specification.

-

Water Content: Often determined by Karl Fischer titration. For moisture-sensitive reactions, this value is critical. While not always reported for a simple amine, its absence on a CoA for a reagent intended for cGMP synthesis would be a major concern.

Application in Synthetic Chemistry: Protocol for Amide Coupling

To demonstrate the utility of this compound, we provide a detailed protocol for a standard amide coupling reaction with benzoic acid. This transformation is fundamental in drug discovery for linking molecular fragments.

Rationale for Experimental Choices:

-

Coupling Agent (HATU): HATU is chosen for its high efficiency, fast reaction times, and ability to minimize racemization in chiral substrates. It activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

-

Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is to neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation without competing as a nucleophile itself.

-

Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogenous reaction environment.

Detailed Step-by-Step Protocol

Reaction: Synthesis of N-(2-(tetrahydrofuran-2-yl)ethyl)benzamide

-

Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol, 1.0 equiv).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir until all solids have dissolved.

-

Activation: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol, 1.1 equiv) to the solution. Stir for 5 minutes at room temperature.

-

Amine Addition: Add this compound (115 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (258 mg, 0.35 mL, 2.0 mmol, 2.0 equiv) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.